N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450529
InChI: InChI=1S/C10H20N2O2/c1-9(14)11-8-10-4-2-3-5-12(10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14)
SMILES: CC(=O)NCC1CCCCN1CCO
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13450529

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C10H20N2O2/c1-9(14)11-8-10-4-2-3-5-12(10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14)
Standard InChI Key SHQXSKKYZOVGRU-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCCN1CCO
Canonical SMILES CC(=O)NCC1CCCCN1CCO

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (IUPAC name: N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}acetamide) has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 226.31 g/mol. Its structure comprises a piperidine ring substituted at the 1-position with a hydroxyethyl group (-CH₂CH₂OH) and at the 2-position with an acetamide-linked methyl group (-CH₂NHC(O)CH₃) .

Stereochemical Considerations

The compound’s stereochemistry is influenced by the chiral center at the 2-position of the piperidine ring. Enantiomer-specific synthesis methods, such as asymmetric hydrogenation or resolution techniques, are critical for producing optically pure forms, which may exhibit distinct biological activities .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: A piperidine precursor (e.g., 2-pyridineethanol) undergoes hydrogenation using noble metal catalysts (e.g., ruthenium dioxide) to form the saturated piperidine ring .

  • Hydroxyethyl Introduction: The hydroxyethyl group is introduced via nucleophilic substitution or reductive amination, often employing ethylene oxide or 2-chloroethanol .

  • Acetamide Formation: The methyl group at the 2-position is acylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

Key Reaction Conditions:

  • Temperature: 90–120°C

  • Pressure: 500–1,000 psig (for hydrogenation)

  • Catalysts: RuO₂, Pd/C, or Raney nickel .

Industrial Scalability

Continuous flow reactors are preferred for large-scale production due to enhanced efficiency and reduced byproduct formation (e.g., N-methylated derivatives) . A representative yield of 85–92% has been reported for analogous compounds under optimized conditions.

Physicochemical Properties

Physical State and Solubility

  • State: White to off-white crystalline solid

  • Melting Point: ~120–125°C (extrapolated from analogs)

  • Solubility: Highly soluble in polar solvents (water, ethanol, DMSO) due to hydrophilic hydroxyethyl and acetamide groups .

Spectroscopic Data

  • IR (KBr): ν = 3,300 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.70 (m, piperidine CH₂), 2.05 (s, CH₃CO), 3.20–3.50 (m, N-CH₂ and O-CH₂) .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
N-[1-(2-Hydroxyethyl)piperidin-4-yl]acetamideC₁₀H₂₀N₂O₂Hydroxyethyl at 4-positionAChE inhibition (IC₅₀ = 1.5 µM)
N-Ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide C₁₂H₂₄N₂O₂Ethyl substitution on nitrogenEnhanced solubility, reduced potency
N-Cyclopropyl analogC₁₃H₂₄N₂O₂Cyclopropyl group at acetamide nitrogenMuscarinic M4 receptor antagonism

Industrial and Research Applications

Pharmaceutical Development

The compound serves as an intermediate in synthesizing muscarinic receptor antagonists for neurological disorders (e.g., Alzheimer’s disease) . Its hydroxyethyl group enhances blood-brain barrier permeability, a critical factor in CNS drug design.

Agrochemical Uses

Piperidine-acetamide derivatives are explored as herbicides and insecticides, leveraging their ability to disrupt microbial cell membranes .

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